N-(2-methoxyethyl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide
Description
N-(2-Methoxyethyl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is a synthetic ethanediamide derivative characterized by two key structural motifs:
- A 2-methoxyethyl group linked to one amide nitrogen.
- A piperidin-4-ylmethyl substituent bearing a pyridin-2-yl moiety on the piperidine nitrogen, attached to the second amide nitrogen.
The ethanediamide (oxalamide) backbone provides rigidity and hydrogen-bonding capacity, which may enhance binding specificity .
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-23-11-8-18-15(21)16(22)19-12-13-5-9-20(10-6-13)14-4-2-3-7-17-14/h2-4,7,13H,5-6,8-12H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTBMLDODMOUAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1CCN(CC1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N’-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine moiety, and the attachment of the ethanediamide group. Common reagents and conditions used in these reactions may include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Introduction of Pyridine Moiety: Pyridine can be introduced via nucleophilic substitution reactions.
Attachment of Ethanediamide Group: This step may involve amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N’-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand for studying receptor interactions.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N’-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Ethanediamide Derivatives with Piperidine Substituents
The following table summarizes ethanediamide analogues with modifications to the piperidine ring or side chains:
Key Observations :
- Lipophilicity : The target compound’s 2-methoxyethyl group likely offers intermediate polarity compared to the aromatic benzyl (higher lipophilicity) or hydroxyethyl (higher hydrophilicity) substituents.
- Target Binding: The pyridin-2-yl group on the piperidine nitrogen may facilitate interactions with metalloenzymes or nicotinic receptors, distinguishing it from analogues with non-aromatic substituents .
Piperidine-Containing Bioactive Compounds
Piperidine is a common scaffold in drug design. Below are examples with divergent pharmacological profiles:
Key Observations :
Substituent-Driven Property Modifications
Substituents on the piperidine or amide nitrogen critically influence physicochemical and ADMET properties:
Biological Activity
N-(2-methoxyethyl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that has attracted attention in pharmacological research due to its potential biological activities. This compound features a unique structural framework, which includes a piperidine moiety and a pyridine ring, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 292.38 g/mol. The compound's structure can be visualized as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₂₄N₄O₂ |
| Molecular Weight | 292.38 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is hypothesized that the piperidine and pyridine components facilitate binding to various biological targets, potentially modulating pathways involved in neurotransmission and cellular signaling.
1. Antagonistic Properties
Research indicates that similar compounds exhibit antagonist activity at the adenosine A2A receptor, which plays a crucial role in various physiological processes, including cardiac function and neurotransmitter release. For instance, metabolites derived from related compounds showed affinities (Ki values) ranging from 7.5 to 53 nM, suggesting significant interaction with the receptor .
2. In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit specific enzyme activities, which may contribute to its pharmacological effects. The compound's ability to modulate enzyme function suggests potential applications in treating conditions influenced by these pathways.
Case Study 1: A2A Receptor Antagonism
A study focused on the synthesis and evaluation of metabolites related to this compound revealed that they acted as antagonist ligands for the human A2A receptor. The findings indicated that the long duration of action observed in vivo could be attributed to these metabolites' activity .
Case Study 2: Neuropharmacological Effects
Another investigation assessed the neuropharmacological properties of related piperidine derivatives, highlighting their potential in managing neurological disorders through modulation of receptor activity. The results suggested that these compounds could serve as leads for developing new therapeutic agents targeting central nervous system disorders.
Comparative Analysis
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-methoxyethyl)-N'-(pyrazin-2-yl)piperidine-4-carboxamide | Contains pyrazine instead of pyridine | Antagonistic at A2A receptor |
| N-(2-methoxyethyl)-N'-(quinolin-2-yl)piperidine-4-carboxamide | Quinoline ring addition | Potential neuroprotective effects |
Q & A
Q. Intermediate Preparation :
- Synthesis of the pyridin-2-yl-piperidine fragment via Suzuki-Miyaura coupling (Pd catalysis) or reductive amination .
Q. Amidation :
Q. Purification :
- Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water .
- Yield Optimization :
- Reaction temperatures of 0–25°C and anhydrous solvents (e.g., DMF, THF) minimize side reactions .
Q. Which analytical techniques are essential for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., piperidine chair conformation) .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
- HPLC :
- Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% typical for biological assays) .
Advanced Research Questions
Q. How can researchers address low yields in the final amidation step during synthesis?
- Methodological Adjustments :
- Activation Reagents : Replace EDC with HATU or PyBOP for improved coupling efficiency .
- Solvent Optimization : Use DCM/THF mixtures to balance solubility and reaction kinetics .
- Temperature Control : Gradual warming from 0°C to RT to avoid exothermic decomposition .
- Troubleshooting :
- Monitor reaction progress via TLC (Rf ~0.3 in 10% MeOH/DCM) and quench prematurely if side products dominate .
Q. What approaches resolve discrepancies between computational binding predictions and experimental bioactivity data?
- Case Study : If computational models (e.g., molecular docking) overestimate COX-2 inhibition:
Re-evaluate Target Conformation : Use molecular dynamics (MD) simulations to account for protein flexibility .
Q. Experimental Validation :
- Perform surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
- Compare with isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. What experimental design considerations are critical for evaluating COX-2 inhibition in vitro?
- Assay Design :
- Use human recombinant COX-2 in a fluorometric inhibitor screening kit (e.g., Cayman Chemical #701080).
- Include celecoxib as a positive control (IC50 ~40 nM) and DMSO vehicle controls .
- Data Interpretation :
- Normalize activity to % inhibition relative to control and fit dose-response curves (4-parameter logistic model) .
- Address solubility limits by pre-dissolving compounds in DMSO (<1% final concentration) .
- Reproducibility :
- Triplicate measurements per concentration and blinded analysis to minimize bias .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
